5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C10H10N2O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Edaravone, which is a well-known free radical scavenger and neuroprotective agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of ethyl acetoacetate with phenylhydrazine. This reaction typically occurs under basic conditions, leading to the formation of the desired pyrazolone . Another method involves the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with p-hydroxybenzaldehyde in an alcoholic sodium hydroxide medium .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these methods ensures the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, such as azo coupling, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include cyclopropyldiazonium, which is generated by the basic decomposition of N-cyclopropyl-N-nitrosourea . Other reagents include butyl nitrite for nitrosation reactions .
Major Products Formed
The major products formed from these reactions include cyclopropylhydrazone and other substituted derivatives of this compound .
Scientific Research Applications
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one involves its role as a free radical scavenger. It works by scavenging reactive oxygen species, which are implicated in neurological disorders such as ALS and cerebral ischemia . The compound’s antioxidant properties help protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one include:
- Norphenazone
- 2-Pyrazolin-5-one, 3-methyl-1-phenyl-
- 1-Phenyl-3-methylpyrazolone
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
- Methylphenylpyrazolone .
Uniqueness
What sets this compound apart from these similar compounds is its specific application as Edaravone, a neuroprotective agent with proven efficacy in treating ALS and acute ischemic stroke . Its unique mechanism of action as a free radical scavenger makes it particularly valuable in medical applications.
Properties
IUPAC Name |
3-phenyl-1,4-dihydropyrazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRSFHYBIRFJSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964094 | |
Record name | 5-Phenyl-4H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4860-93-9 | |
Record name | 3-Phenyl-2-pyrazolin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4860-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-5-pyrazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004860939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phenyl-4H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-5-pyrazolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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